
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid is an organic compound that features a brominated thiophene ring attached to a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid typically involves the bromination of thiophene followed by subsequent functional group transformations. One common method involves the bromination of thiophene to form 4-bromothiophene, which is then subjected to a series of reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic properties, such as conductive polymers.
作用機序
The mechanism by which 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and thiophene ring can participate in various chemical interactions, influencing biological pathways and molecular processes.
類似化合物との比較
Similar Compounds
- 2-(4-Bromothiophen-3-yl)methylene)malononitrile
- 2-[(4-Bromothiophen-3-yl)methylamino]ethanol
Uniqueness
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C9H11BrO2S |
|---|---|
分子量 |
263.15 g/mol |
IUPAC名 |
2-(4-bromothiophen-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-5(2)8(9(11)12)6-3-13-4-7(6)10/h3-5,8H,1-2H3,(H,11,12) |
InChIキー |
LFECCXFXGSVTST-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CSC=C1Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


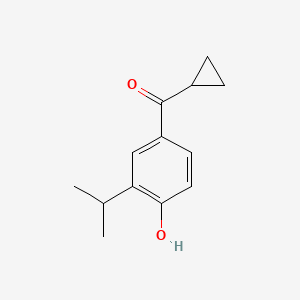
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

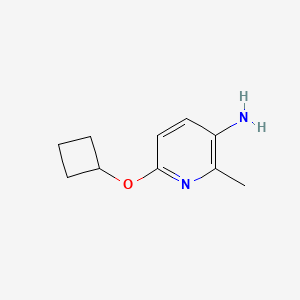
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
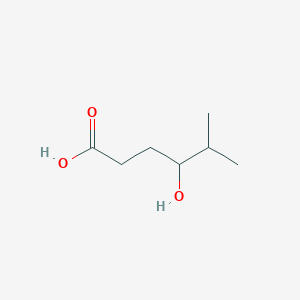

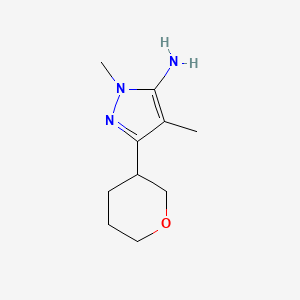

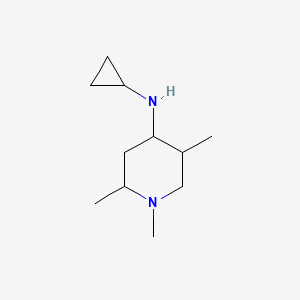

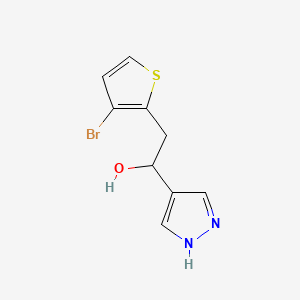
![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
